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Compound of Interest

Compound Name: 1-Cyclohexene-1-carboxaldehyde

Cat. No.: B073562

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-
Cyclohexene-1-carboxaldehyde (CAS No. 1192-88-7), a valuable building block in organic
synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its
identification, characterization, and application in research and development.

Chemical Structure and Properties

e IUPAC Name: 1-Cyclohexene-1-carbaldehyde
e Molecular Formula: C7H100
e Molecular Weight: 110.15 g/mol

o Structure: (A visual representation of the chemical structure would be placed here in a full
report)

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 1-Cyclohexene-1-
carboxaldehyde.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy
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An experimental tH NMR spectrum for 1-Cyclohexene-1-carboxaldehyde was not readily
available in the searched databases. The expected chemical shifts are predicted based on the
analysis of its chemical structure and comparison with similar compounds.

Table 1: Predicted *H NMR Spectral Data for 1-Cyclohexene-1-carboxaldehyde

Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

) Aldehyde proton
~9.4 Singlet 1H

(CHO)
~6.8 Triplet 1H Vinylic proton (=CH)
~2.2-2.3 Multiplet 4H Allylic protons (CH2)
) Aliphatic protons

~1.6-1.7 Multiplet 4H

(CH2)

Note: These are predicted values and may differ from experimental results.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum provides a distinct fingerprint of the carbon skeleton.

Table 2: 13C NMR Spectral Data for 1-Cyclohexene-1-carboxaldehyde[1][2]

Chemical Shift (8) ppm Assighment

1945 Carbonyl carbon (C=0)

150.0 Quaternary vinylic carbon (C-CHO)
143.8 Tertiary vinylic carbon (=CH)

26.5 Allylic carbon (CH2)

25.0 Allylic carbon (CH2)

22.1 Aliphatic carbon (CH2)

21.3 Aliphatic carbon (CH2)
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Data sourced from SpectraBase.[1]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

Table 3: IR Spectral Data for 1-Cyclohexene-1-carboxaldehyde([2]

Wavenumber (cm~12) Intensity Assignment
~2930 Strong C-H stretch (alkane)
~2850 Medium C-H stretch (alkane)
~2720 Weak C-H stretch (aldehyde)
C=0 stretch (conjugated
~1670 Strong
aldehyde)
~1640 Medium C=C stretch (alkene)

Data sourced from spectral databases.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound.

Table 4: Mass Spectrometry Data for 1-Cyclohexene-1-carboxaldehyde[2]

miz Relative Intensity Assighment

110 High [M]* (Molecular lon)
109 Moderate [M-H]*

81 High [M-CHOJ*

53 Moderate [CaHs]*

Data sourced from spectral databases.[2]
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Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data

for 1-Cyclohexene-1-carboxaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of 1-Cyclohexene-1-carboxaldehyde (5-10 mg) is prepared
in a deuterated solvent (e.g., CDCls, 0.5-0.7 mL). A small amount of tetramethylsilane (TMS)
may be added as an internal standard (O ppm). The solution is then transferred to a 5 mm
NMR tube.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) operating
at a field strength of 300 MHz or higher for tH NMR and 75 MHz or higher for 13C NMR is
typically used.

'H NMR Acquisition: A standard one-pulse sequence is used to acquire the H NMR
spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds,
and a sufficient number of scans to achieve a good signal-to-noise ratio.

13C NMR Acquisition: A proton-decoupled pulse sequence is employed to obtain a spectrum
with single lines for each carbon environment. A 45-90° pulse angle and a longer relaxation
delay (2-5 seconds) are used. A larger number of scans is typically required compared to *H
NMR due to the lower natural abundance of the 13C isotope.

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased,
and baseline corrected. Chemical shifts are referenced to the internal standard (TMS at 0

ppm).

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like 1-Cyclohexene-1-carboxaldehyde, a thin film
is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The
sample is then placed in the spectrometer's sample compartment, and the sample spectrum
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is acquired. The instrument typically scans the mid-infrared range (4000-400 cm™1).

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance
versus wavenumber (cm™1).

Mass Spectrometry (MS)

Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas
chromatograph (GC-MS) for separation and purification before analysis. A dilute solution of
the compound in a volatile solvent (e.g., dichloromethane, hexane) is injected into the GC.

Instrumentation: A mass spectrometer equipped with an electron ionization (El) source and a
mass analyzer (e.g., quadrupole, ion trap, or time-of-flight) is used.

lonization: In the EI source, the sample molecules are bombarded with a high-energy
electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by the mass analyzer.

Data Acquisition and Processing: The detector records the abundance of each ion, and the
data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 1-Cyclohexene-1-carboxaldehyde.
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Caption: General workflow for spectroscopic analysis of 1-Cyclohexene-1-carboxaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Profile of 1-Cyclohexene-1-
carboxaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073562#spectroscopic-data-of-1-cyclohexene-1-
carboxaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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